

# AGN-201904 Clinical Trial Data: A Comparative Analysis with Esomeprazole

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AGN-201904

Cat. No.: B1665648

[Get Quote](#)

This guide provides a detailed comparison of the clinical trial data for **AGN-201904**, a novel proton pump inhibitor (PPI), with the established PPI, esomeprazole. The analysis is based on a randomized, open-label, parallel-group, investigator-blinded intra-gastric pH study in healthy volunteers.

## Data Presentation

The following tables summarize the key pharmacokinetic and pharmacodynamic data from the comparative clinical trial of **AGN-201904-Z** and esomeprazole over a 5-day treatment period.

Table 1: Pharmacodynamic Comparison of **AGN-201904-Z** and Esomeprazole

| Parameter                                        | Day 1                | Day 3               | Day 5 |
|--------------------------------------------------|----------------------|---------------------|-------|
| <hr/>                                            |                      |                     |       |
| Median 24-h pH                                   |                      |                     |       |
| AGN-201904-Z                                     | -                    | -                   | 5.59  |
| Esomeprazole                                     | -                    | -                   | 4.50  |
| <hr/>                                            |                      |                     |       |
| Median Nocturnal pH                              |                      |                     |       |
| AGN-201904-Z                                     | Significantly Higher | Remarkably Improved | 5.38  |
| Esomeprazole                                     | -                    | -                   | 2.97  |
| <hr/>                                            |                      |                     |       |
| Median % Time with pH < 4 (Nocturnal)            |                      |                     |       |
| AGN-201904-Z                                     | -                    | -                   | 17%   |
| Esomeprazole                                     | -                    | -                   | 62%   |
| <hr/>                                            |                      |                     |       |
| % of Subjects with at least 16h with pH $\geq$ 4 |                      |                     |       |
| AGN-201904-Z                                     | -                    | 91.7%               | 91.7% |
| Esomeprazole                                     | -                    | 16.7%               | 8.3%  |
| <hr/>                                            |                      |                     |       |
| % of Subjects with at least 12h with pH $\geq$ 5 |                      |                     |       |
| AGN-201904-Z                                     | -                    | -                   | 100%  |
| Esomeprazole                                     | -                    | -                   | 25%   |
| <hr/>                                            |                      |                     |       |

Table 2: Pharmacokinetic Comparison of **AGN-201904-Z** (as Omeprazole) and Esomeprazole

| Parameter                      | Day 1  | Day 5                      |
|--------------------------------|--------|----------------------------|
| Dwell Time at >50ng/ml         |        |                            |
| Omeprazole (from AGN-201904-Z) | 10.5 h | 18.1 h                     |
| Esomeprazole                   | < 8 h  | 8 h                        |
| AUC (Area Under the Curve)     |        |                            |
| Omeprazole (from AGN-201904-Z) | -      | Twice that of Esomeprazole |
| Mean Apparent Half-life        |        |                            |
| Omeprazole (from AGN-201904-Z) | -      | 3.78 hours                 |
| Esomeprazole                   | -      | 1.99 hours                 |

## Experimental Protocols

The comparative study was a randomized, open-label, parallel-group, investigator-blinded intra-gastric pH study conducted in 24 healthy, Helicobacter pylori negative male volunteers.[1] [2]

- Treatment Arms:
  - **AGN-201904-Z** enteric-coated capsules (600mg/day)
  - Esomeprazole delayed-release tablets (40mg/day)
- Duration: 5 days.[1][2]
- Measurements: 24-hour intra-gastric pH recordings were taken at baseline, day 1, day 3, and day 5. Blood levels of omeprazole, **AGN-201904-Z**, and gastrin were also measured.[1] [2]

## Mechanism of Action and Signaling Pathway

**AGN-201904-Z** is an acid-stable prodrug of omeprazole.<sup>[1]</sup> It is designed for slow absorption along the small intestine, which leads to a prolonged presence of its active metabolite, omeprazole, in the systemic circulation.<sup>[1]</sup> Like other proton pump inhibitors, omeprazole works by irreversibly inhibiting the gastric H<sup>+</sup>, K<sup>+</sup> ATPase (the proton pump) in the parietal cells of the stomach.<sup>[3][4][5][6]</sup> This inhibition blocks the final step in gastric acid secretion, leading to a reduction in stomach acidity.<sup>[3][4][5]</sup> The prolonged plasma residence time of omeprazole derived from **AGN-201904-Z** allows for the inhibition of newly synthesized or activated proton pumps over a longer period, resulting in more sustained acid suppression compared to esomeprazole.<sup>[1]</sup>



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **AGN-201904-Z** in inhibiting gastric acid secretion.

## Experimental Workflow

The clinical trial followed a structured workflow to compare the effects of **AGN-201904-Z** and esomeprazole.



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Predictable prolonged suppression of gastric acidity with a novel proton pump inhibitor, AGN 201904-Z - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors [jnmjournal.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [AGN-201904 Clinical Trial Data: A Comparative Analysis with Esomeprazole]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1665648#cross-study-comparison-of-agn-201904-clinical-trial-data\]](https://www.benchchem.com/product/b1665648#cross-study-comparison-of-agn-201904-clinical-trial-data)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)